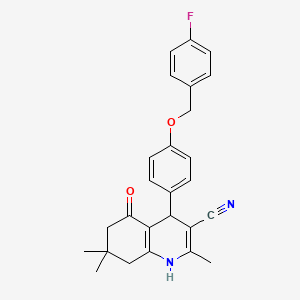

4-(4-((4-Fluorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Descripción

This compound is a hexahydroquinoline derivative featuring a 5-oxo group, methyl substituents at positions 2, 7, and 7, and a carbonitrile group at position 3. The phenyl ring at position 4 is substituted with a 4-fluorobenzyloxy moiety. Its molecular formula is C₂₈H₂₆FN₃O₂, with a molecular weight of 479.53 g/mol. The fluorine atom on the benzyloxy group enhances lipophilicity and may influence metabolic stability and target binding through electronic effects .

Propiedades

IUPAC Name |

4-[4-[(4-fluorophenyl)methoxy]phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25FN2O2/c1-16-21(14-28)24(25-22(29-16)12-26(2,3)13-23(25)30)18-6-10-20(11-7-18)31-15-17-4-8-19(27)9-5-17/h4-11,24,29H,12-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJLMEILEJPRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Fluorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as palladium or copper, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting reaction conditions can help in scaling up the production while maintaining the quality of the compound .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-((4-Fluorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be used to convert ketones to alcohols or nitriles to amines, typically employing reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation or other substitution reactions can introduce new substituents into the aromatic ring, using reagents such as halogens or alkyl halides

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation may require acidic or basic conditions, while reduction might need anhydrous solvents and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids or aldehydes, while reduction could produce primary amines or alcohols .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that it can induce apoptosis in breast cancer cells (MDA-MB-231) through mechanisms involving reactive oxygen species (ROS) generation and caspase activation . The compound has demonstrated low cytotoxicity in normal cells while being highly effective against various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | < 2.03 |

| Huh-7 | < 2.11 |

| HepG2 | < 3.42 |

The data suggests that the compound could be developed into a new class of anticancer agents with selective toxicity towards tumor cells .

Antimicrobial Properties

Preliminary studies have also indicated potential antimicrobial activity against various pathogens. The specific mechanism is still under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Material Science Applications

Due to its unique structural characteristics, this compound could serve as a precursor for developing advanced materials such as organic semiconductors or photonic devices. Its ability to form stable films and potentially exhibit photoluminescent properties makes it a candidate for further exploration in material science.

Case Study 1: Anticancer Evaluation

A study published in the International Journal of Molecular Sciences evaluated the anticancer effects of this compound on several cancer cell lines. The results highlighted its efficacy and low toxicity profile compared to conventional chemotherapeutics .

Case Study 2: Synthesis Optimization

Another research effort focused on optimizing the synthesis process to enhance yield and reduce by-products. The researchers successfully modified reaction conditions leading to a more efficient synthetic pathway that could be scaled up for industrial applications .

Mecanismo De Acción

The mechanism of action of 4-(4-((4-Fluorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and pharmacological implications.

Table 1: Structural and Physicochemical Comparisons

Key Observations

Halogen Effects :

- The 4-fluorobenzyloxy group in the target compound offers a balance of lipophilicity and electronic withdrawal, which may favor blood-brain barrier penetration compared to the bulkier 4-bromobenzyloxy analog () .

- Bromine’s higher polarizability could enhance van der Waals interactions in binding pockets but may reduce metabolic stability due to slower oxidative degradation .

Core Structure Differences: Chromene derivatives (e.g., 4k in ) exhibit a planar aromatic system compared to the partially saturated hexahydroquinoline core. This difference could influence π-π stacking interactions and bioavailability .

Functional Group Variations: Carbonitrile (target compound) vs. In contrast, the ester group improves aqueous solubility but may hydrolyze under physiological conditions . Amino groups () introduce hydrogen-bond donors, which could improve target affinity but may also increase susceptibility to proteolytic degradation .

Trifluoromethyl substituents () enhance metabolic resistance and hydrophobicity, which may prolong half-life but reduce solubility .

Actividad Biológica

The compound 4-(4-((4-Fluorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a member of the quinoline family, which has garnered interest for its diverse biological activities. Quinoline derivatives are known for their potential as therapeutic agents in various diseases due to their multifaceted pharmacological properties.

Chemical Structure and Properties

This compound features a complex structure characterized by a hexahydroquinoline core with multiple functional groups that contribute to its biological activity. The presence of the 4-fluorobenzyl group enhances lipophilicity and may influence receptor interactions.

Biological Activities

Research on quinoline derivatives indicates several biological activities including:

- Anticancer Activity : Quinoline derivatives have shown promise in inhibiting the proliferation of cancer cells. For instance, studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

- Anti-inflammatory Effects : Certain quinoline compounds have been evaluated for their anti-inflammatory properties, often targeting pathways involved in chronic inflammation .

Case Studies

- Anticancer Evaluation : A study evaluated the anticancer properties of a related quinoline derivative against human breast cancer cell lines (MCF-7 and T47D). The results indicated that specific structural modifications could enhance cytotoxicity through selective inhibition of cancer cell growth .

- Inhibition Studies : In vitro studies have shown that the compound can inhibit key enzymes involved in inflammatory pathways such as COX-2. This suggests potential applications in treating inflammatory diseases .

- Molecular Docking Studies : Computational studies utilizing molecular docking techniques have provided insights into the binding affinities of this compound to various biological targets. These studies suggest that the fluorine substitution may enhance binding interactions with target proteins .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of MCF-7 cell proliferation | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | COX-2 inhibition |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₃₃FNO₄ |

| Molecular Weight | 487.61 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for reproducibility?

The compound can be synthesized via modified Hantzsch reactions, which involve cyclocondensation of aldehydes, β-ketoesters, and ammonium acetate. Key steps include:

- Aldehyde selection : Use of 4-((4-fluorobenzyl)oxy)benzaldehyde to introduce the fluorinated aryl ether moiety.

- Catalyst optimization : Acid catalysts like p-toluenesulfonic acid (p-TsOH) improve cyclization efficiency, with yields increasing from 60% to 85% when using 10 mol% catalyst at 80°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

Q. How can structural characterization be systematically performed to confirm the compound’s identity?

Q. What preliminary assays are recommended to evaluate its biological activity?

- Antimicrobial screening : Use agar dilution methods (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .

Advanced Research Questions

Q. How do substituents (e.g., fluorobenzyl, methyl groups) influence its physicochemical and pharmacological properties?

- Lipophilicity : The fluorobenzyl group increases logP (predicted ~3.5 via ChemDraw), enhancing membrane permeability but potentially reducing solubility.

- Steric effects : 2,7,7-Trimethyl groups restrict conformational flexibility, impacting binding to enzymatic targets (e.g., kinases) .

- Electronic effects : The electron-withdrawing cyano group stabilizes the enone system, affecting redox behavior in metabolic studies .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1% to avoid solvent toxicity) .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation .

- Target engagement assays : SPR or ITC to directly measure binding affinity to hypothesized targets (e.g., tubulin or topoisomerase II) .

Q. How can computational modeling guide SAR studies for derivative design?

- Docking simulations : Use AutoDock Vina to predict interactions with targets (e.g., EGFR kinase; PDB ID 1M17). Focus on hydrogen bonding with the cyano group and hydrophobic contacts with trimethyl groups .

- ADMET prediction : SwissADME evaluates derivative pharmacokinetics (e.g., replacing the fluorobenzyl with a hydroxyl group improves solubility but reduces BBB penetration) .

Q. What advanced spectroscopic techniques elucidate its reactive intermediates during synthesis?

- In situ FTIR : Monitor carbonyl (1700–1750 cm⁻¹) and cyano (2200 cm⁻¹) groups during Hantzsch cyclization to identify intermediates .

- X-ray crystallography : Resolve crystal structures of intermediates (e.g., enamine precursors) to confirm stereochemistry .

Methodological Considerations

Q. How to design stability studies under varying pH and temperature conditions?

Q. What protocols ensure reproducibility in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.